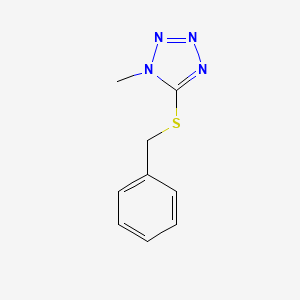

5-(benzylsulfanyl)-1-methyl-1H-tetrazole

Descripción

Propiedades

Número CAS |

56610-79-8 |

|---|---|

Fórmula molecular |

C9H10N4S |

Peso molecular |

206.27 g/mol |

Nombre IUPAC |

5-benzylsulfanyl-1-methyltetrazole |

InChI |

InChI=1S/C9H10N4S/c1-13-9(10-11-12-13)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

Clave InChI |

JEKXHNRBOABNHM-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=NN=N1)SCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Conventional Cycloaddition with Nitriles

The foundational method employs nitriles and sodium azide under thermal conditions. For example, benzonitrile reacts with sodium azide in dimethylformamide (DMF) at 100–125°C for 40 hours to yield 5-phenyl-1H-tetrazole. While effective, long reaction times and moderate yields (63–79%) limit scalability.

Microwave-Assisted Cycloaddition

Microwave (MW) irradiation significantly reduces reaction times. Harusawa et al. demonstrated that 3-phenylpropionitrile and sodium azide in DMF under MW irradiation (130°C, 2 hours) yield 5-phenethyl-1H-tetrazole in 69% efficiency, compared to 79% over 40 hours conventionally. Similar protocols using ZnBr₂ or acetic acid catalysts in water under MW conditions achieve 80–85% yields in 10–15 minutes. For 5-(benzylsulfanyl)-1H-tetrazole, a benzylthio-containing nitrile (e.g., benzylthiocyanatoacetonitrile) could serve as the precursor.

N1-Alkylation of Tetrazole

After cycloaddition, alkylation introduces the methyl group at the 1-position. Common alkylating agents include methyl iodide or dimethyl sulfate.

Direct Alkylation in Polar Solvents

In DMF or dimethyl sulfoxide (DMSO), 5-substituted-1H-tetrazoles react with methyl iodide at 60–80°C for 6–12 hours. For instance, 5-phenyl-1H-tetrazole methylates to 1-methyl-5-phenyl-1H-tetrazole in 85–92% yield. Base catalysts like potassium carbonate mitigate side reactions.

Heterogeneous Catalysis for Selective Alkylation

Copper(II)-supported catalysts enhance selectivity. Akhlaghinia et al. reported Cu(II) on aminated epichlorohydrin-activated silica (CAES) in DMSO, achieving 75–96% yields for 1-alkyltetrazoles. This method avoids over-alkylation and simplifies catalyst recovery.

Introduction of the Benzylsulfanyl Group

Thiolation via Nucleophilic Substitution

A halogenated tetrazole precursor (e.g., 5-chloro-1-methyl-1H-tetrazole) undergoes substitution with benzylthiol. In acetone or ethanol, the reaction proceeds at 25–50°C with a base (e.g., triethylamine), yielding this compound. Yields depend on the leaving group’s reactivity, with iodides outperforming chlorides.

Direct Synthesis via Benzylthio-Containing Nitriles

Using benzylthioacetonitrile in the cycloaddition step could directly yield 5-(benzylsulfanyl)-1H-tetrazole. However, such nitriles are less common, necessitating pre-synthesis via benzyl thiol and chloroacetonitrile.

Integrated Synthesis Protocols

One-Pot Cycloaddition-Alkylation-Thiolation

A sequential approach minimizes purification steps:

- Cycloaddition of benzylthioacetonitrile with sodium azide under MW irradiation (ZnBr₂ catalyst, 15 minutes, 85% yield).

- In situ alkylation with methyl iodide (K₂CO₃, DMF, 6 hours, 90% yield).

This method streamlines production but requires compatibility between reaction conditions.

Catalytic Innovations

- Pd/Co Nanoparticles : Kaya and Sen utilized Pd/Co@CNT NPs for cycloaddition, achieving 90–99% yields in 10 minutes. Adapting this for benzylthio-containing nitriles could enhance efficiency.

- Silver Nanoparticles (Ag NPs) : Awasthi et al. demonstrated Ag NPs in DMF at 120°C for tetrazole synthesis (up to 93% yield). Their electrophilic activation mechanism could facilitate benzylsulfanyl incorporation.

Challenges and Optimization

Regioselectivity Control

Tetrazoles exist as 1H- and 2H-tautomers. Alkylation at N1 requires careful base selection and solvent polarity. Polar aprotic solvents (e.g., DMSO) favor N1-alkylation, while nonpolar solvents may lead to mixtures.

Functional Group Compatibility

Benzylsulfanyl groups are oxidation-sensitive. Reactions must exclude strong oxidants, and inert atmospheres (N₂/Ar) may be necessary.

Análisis De Reacciones Químicas

Tipos de Reacciones: 1H-Tetrazol, 1-metil-5-[(fenilmetil)tio]- experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de sulfóxidos o sulfones.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio, lo que resulta en la formación de tioles u otros derivados reducidos.

Sustitución: El grupo fenilmetiltio puede sustituirse por otros grupos funcionales utilizando reacciones de sustitución nucleofílica. Los reactivos comunes incluyen haluros de alquilo e hidruro de sodio.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio.

Sustitución: Haluros de alquilo, hidruro de sodio.

Principales Productos Formados:

Oxidación: Sulfóxidos, sulfones.

Reducción: Tioles, derivados reducidos.

Sustitución: Diversos derivados de tetrazol sustituidos.

Aplicaciones Científicas De Investigación

Introduction to 5-(Benzylsulfanyl)-1-methyl-1H-tetrazole

This compound is a member of the tetrazole family, which are five-membered heterocyclic compounds characterized by their high nitrogen content. These compounds have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and potential applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl sulfide with sodium azide in the presence of suitable solvents and catalysts. Various methods have been reported that yield this compound efficiently, often utilizing microwave-assisted synthesis or heterogeneous catalysis to enhance yields and reduce reaction times .

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole derivatives can inhibit the growth of various bacteria and fungi, such as Escherichia coli and Candida albicans. The structure-activity relationship (SAR) indicates that modifications at the 5-position of the tetrazole ring can enhance antimicrobial efficacy .

Antitubercular Activity

Recent findings indicate that tetrazole derivatives possess promising antitubercular activity. Specifically, compounds similar to this compound have shown MIC values as low as 1 μM against Mycobacterium tuberculosis, including strains resistant to conventional treatments. This highlights the potential of tetrazoles in developing new therapeutic agents for tuberculosis .

Anti-inflammatory Properties

Tetrazoles have also been investigated for their anti-inflammatory effects. Compounds derived from tetrazoles have been shown to exhibit significant inhibition of inflammation in various models, suggesting their potential use in treating inflammatory diseases .

Analgesic Effects

Certain tetrazole derivatives have been evaluated for analgesic properties, demonstrating effectiveness comparable to standard analgesics like ibuprofen. This suggests that compounds such as this compound could serve as potential candidates for pain management therapies .

Polymerization Studies

Recent research has explored the polymerization of 5-vinyl-1H-tetrazole, which can lead to the synthesis of novel polymers with unique properties. These materials may find applications in various fields, including drug delivery systems and smart materials .

Catalytic Applications

The high nitrogen content and unique structure of tetrazoles make them suitable candidates for catalytic applications. For instance, they can be used as ligands in metal-catalyzed reactions, enhancing the efficiency and selectivity of various chemical transformations .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of substituted tetrazoles, including this compound, demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The most active compounds were identified through a systematic SAR analysis, leading to insights into how structural modifications influence biological activity.

Case Study 2: Antituberculosis Screening

In a comprehensive screening of novel tetrazole derivatives against M. tuberculosis, several compounds exhibited potent activity with minimal cytotoxic effects on mammalian cells. This case study underscores the therapeutic potential of tetrazoles in combating drug-resistant tuberculosis strains.

Mecanismo De Acción

El mecanismo de acción de 1H-Tetrazol, 1-metil-5-[(fenilmetil)tio]- involucra su interacción con dianas moleculares como enzimas y receptores. Las propiedades de donación y retirada de electrones del anillo de tetrazol facilitan la unión a sitios activos, lo que lleva a la inhibición o modulación de la actividad enzimática . El grupo fenilmetiltio mejora la lipofilia, lo que ayuda en la penetración de la membrana y aumenta la biodisponibilidad .

Compuestos Similares:

1H-Tetrazoles 5-Sustituidos: Estos compuestos comparten el núcleo de tetrazol pero difieren en los sustituyentes en la posición 5, como el 5-metil-1H-tetrazol y el 5-fenil-1H-tetrazol.

Tetrazoles 1,5-Disustituidos: Compuestos como el 1,5-dimetil-1H-tetrazol presentan sustituciones tanto en las posiciones 1 como 5.

Unicidad: 1H-Tetrazol, 1-metil-5-[(fenilmetil)tio]- es único debido a la presencia del grupo fenilmetiltio, que imparte propiedades químicas y físicas distintas. Este grupo aumenta la lipofilia del compuesto y el potencial de actividad biológica, convirtiéndolo en un candidato valioso para diversas aplicaciones .

Comparación Con Compuestos Similares

Substituent Variations at Position 1

- 1-Phenyl vs. 1-Methyl: Replacing the methyl group at N1 with a phenyl group (e.g., 5-(4-methyl-benzylsulfanyl)-1-phenyl-1H-tetrazole) increases molecular weight (282.36 vs. The phenyl group may enhance binding to aromatic residues in biological targets but reduces solubility .

Substituent Variations at Position 5

- Halogenated Benzyl Groups :

Compounds like 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole (258.70 g/mol) exhibit altered electronic profiles due to electron-withdrawing halogen substituents. These modifications can enhance metabolic stability and target affinity . - Sulfonyl vs. Sulfanyl :

Sulfonyl derivatives (e.g., 5-(phenethylsulfonyl)-1-phenyl-1H-tetrazole) are more polar and less lipophilic than sulfanyl analogues, impacting pharmacokinetic properties such as absorption and distribution .

Pharmacological Activities

- Antifungal Activity :

5-(2-Chlorobenzyl)-1-methyl-1H-tetrazole demonstrates antifungal properties, suggesting that halogen substituents on the benzyl group enhance bioactivity against fungal targets . - α-Synuclein Inhibition :

The tetrazole derivative MeSC-04 (5-(2,6-dinitro-4-(trifluoromethyl)benzyl)-1-methyl-1H-tetrazole) inhibits α-synuclein amyloid formation, highlighting the role of electron-deficient substituents in modulating protein interactions .

Data Table: Key Properties of Selected Tetrazole Derivatives

Actividad Biológica

5-(Benzylsulfanyl)-1-methyl-1H-tetrazole is a member of the tetrazole family, which are known for their diverse biological activities and applications in medicinal chemistry. This compound exhibits a range of pharmacological effects, making it a subject of interest in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by a tetrazole ring substituted with a benzylthio group. The presence of multiple nitrogen atoms in the tetrazole ring enhances its potential interactions with biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Recent studies have shown that 5-substituted 1H-tetrazoles, including this compound, exhibit significant antimicrobial activity. For instance, compounds within this class have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .

A comparative study revealed that certain 5-substituted tetrazoles displayed higher inhibitory activity against Gram-positive bacteria compared to their Gram-negative counterparts. This variation is attributed to differences in cell wall structure and permeability .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against species like Aspergillus flavus. The mechanism of action appears to involve disruption of fungal cell membrane integrity, although specific pathways remain to be fully elucidated .

Synthesis and Characterization

A notable study involved the synthesis of this compound through efficient multicomponent reactions. The synthesized compound was characterized using various spectroscopic methods, confirming its structure and purity .

In Vivo Studies

In vivo studies have indicated that compounds with similar structures can exhibit low toxicity profiles while maintaining biological activity. For example, a related tetrazole compound was tested in animal models and showed promising results in reducing tumor growth without significant adverse effects .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests that it is resistant to metabolic degradation pathways commonly observed with carboxylic acids. This resistance is advantageous for maintaining therapeutic levels in biological systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 161.18 g/mol |

| Log P | 0.69 |

| Polar Surface Area | 107 Ų |

| Solubility (DMSO) | Soluble |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.